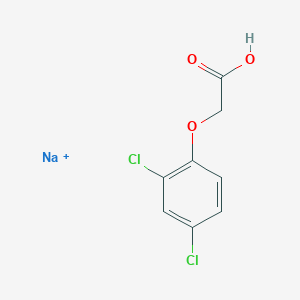

2,4-Dichlorophenoxyacetic acid sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H6Cl2NaO3+ |

|---|---|

Molecular Weight |

244.02 g/mol |

IUPAC Name |

sodium;2-(2,4-dichlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1 |

InChI Key |

RFOHRSIAXQACDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.[Na+] |

Origin of Product |

United States |

Historical Trajectory and Evolution of Synthetic Auxins As Research Tools

The study of plant hormones, or phytohormones, began with the discovery of auxin, a key regulator of plant growth and development. oup.comnih.gov Early research in the 20th century focused on understanding the chemical nature and bioactivity of auxin. oup.com The Avena curvature test, developed by Frits Went in the 1920s, was a pivotal bioassay that allowed for the quantification of auxin activity and facilitated the discovery of both naturally occurring and synthetic compounds with auxin-like properties. nih.govwikipedia.org

Initially, indole-3-acetic acid (IAA) was identified as the primary native auxin in plants. nih.govwikipedia.org Subsequent research led to the discovery and synthesis of other compounds with auxin activity, including indole-3-butyric acid (IBA) and naphthalene (B1677914) acetic acid (NAA). oup.comnih.gov These synthetic auxins proved to be valuable research tools, helping to establish the link between auxin and various developmental processes, particularly root development. oup.com

The development of 2,4-D in the 1940s marked a significant milestone in the evolution of synthetic auxins. mt.gov Its potent and selective herbicidal activity at high concentrations, coupled with its ability to mimic natural auxins at low concentrations, made it a versatile tool for both agricultural and research purposes. plantmedia.comxtbg.ac.cn The study of synthetic auxins like 2,4-D has been instrumental in advancing our understanding of auxin perception, signal transduction, and the molecular mechanisms that govern plant growth and development. nih.gov

Foundational Role of 2,4 Dichlorophenoxyacetic Acid Sodium in Plant Cell Culture and Regeneration Studies

2,4-Dichlorophenoxyacetic acid sodium is a cornerstone of plant cell culture, primarily utilized for its potent ability to induce callus formation. plantmedia.com Callus induction is a critical step in many plant biotechnology applications, including somatic embryogenesis, genetic transformation, and the production of secondary metabolites. The addition of 2,4-D to culture media like Murashige and Skoog (MS) medium stimulates uncontrolled cell division, leading to a mass of undifferentiated cells. mt.gov

The sodium salt of 2,4-D is particularly favored in plant tissue culture because of its ready solubility in water, simplifying the preparation of sterile culture media. bio-world.com Research has shown that 2,4-D is effective for callus induction in a wide range of plant species. For instance, it has been used for embryogenic callus induction and subsequent plant regeneration in wheat (Triticum aestivum L.). plantmedia.com

The mechanism by which 2,4-D promotes callus formation involves its action as a synthetic auxin, mimicking the effects of the natural auxin IAA. xtbg.ac.cn It influences nucleic acid metabolism and protein synthesis, processes essential for cell enlargement and division. oup.comnih.gov While highly effective for inducing dedifferentiation of plant cells, the continuous presence of 2,4-D can inhibit subsequent regeneration of whole plants from callus. Therefore, its concentration in the culture medium is often carefully manipulated, and it is frequently replaced with other plant growth regulators to promote organogenesis or embryogenesis.

Significance of 2,4 Dichlorophenoxyacetic Acid Sodium As a Model Auxinic Herbicide in Plant Biology Research

2,4-Dichlorophenoxyacetic acid is a widely used selective herbicide that effectively controls broadleaf weeds in various agricultural and non-agricultural settings. mt.govresearchgate.net Its mode of action involves mimicking the natural plant hormone auxin. researchgate.net At herbicidal concentrations, 2,4-D causes uncontrolled and unsustainable growth in susceptible dicotyledonous plants, leading to stem curling, leaf withering, and ultimately, plant death. mt.govwikipedia.org This physiological disruption is a result of the plant's inability to metabolically regulate the synthetic auxin, leading to an overload of auxin signaling. nih.gov

The selective nature of 2,4-D, which allows it to kill broadleaf weeds without significantly harming grasses, has made it a valuable tool in agriculture for over six decades. mt.govucsd.edu This selectivity is a key area of research, with ongoing studies aimed at fully understanding the molecular basis for the differential sensitivity between monocots and dicots. researchgate.net

As a model auxinic herbicide, 2,4-D has been instrumental in elucidating the complex mechanisms of auxin action. cambridge.org Research using 2,4-D has contributed to the identification of auxin receptors, components of the auxin signal transduction pathway, and the role of auxin in regulating gene expression. xtbg.ac.cnresearchgate.net Studies on the effects of 2,4-D have revealed its influence on cell wall plasticity, protein synthesis, and the production of other phytohormones like ethylene (B1197577) and abscisic acid, which are involved in senescence and stress responses. xtbg.ac.cnresearchgate.net

Current Research Frontiers and Unresolved Questions Pertaining to 2,4 Dichlorophenoxyacetic Acid Sodium

Auxin Mimicry and Perturbation of Endogenous Phytohormone Homeostasis

As a synthetic analog of auxin, 2,4-D triggers a cascade of events that overwhelm the plant's natural hormonal regulatory systems. scispace.com Unlike the endogenous auxin IAA, which is subject to tight metabolic control, 2,4-D is more resistant to degradation by plants, leading to a persistent and overwhelming auxin signal. researchgate.net This sustained stimulation disrupts the delicate balance of phytohormones, leading to a host of abnormal physiological responses. nih.gov

Interaction with Auxin Receptors and Co-receptors (e.g., TIR1, AFB Proteins)

The molecular action of 2,4-D is initiated by its binding to specific auxin receptors. nih.gov The primary receptors involved in auxin perception are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. mdpi.com These proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. mdpi.com

2,4-D, like natural auxin, acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govnih.gov This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. mdpi.comnih.gov Studies have shown that different TIR1/AFB proteins exhibit varying affinities for different auxinic compounds. For instance, TIR1 has been identified as a key receptor for 2,4-D, and Arabidopsis tir1 mutants show resistance to this herbicide. frontiersin.org In contrast, other members of the family, such as AFB5, show a preferential binding to other auxinic herbicides like picloram. frontiersin.orgresearchgate.net

The formation of different TIR1/AFB-Aux/IAA co-receptor complexes with varying auxin-binding affinities allows for a wide range of auxin sensing capabilities within the plant. nih.gov This combinatorial system contributes to the complexity and specificity of auxin responses. nih.gov

| Receptor/Co-receptor | Interaction with 2,4-D | Key Findings |

|---|---|---|

| TIR1 | Acts as a primary receptor for 2,4-D. frontiersin.org | Arabidopsis tir1 mutants exhibit resistance to 2,4-D, demonstrating the crucial role of this receptor in mediating the herbicide's effects. frontiersin.org |

| AFB Proteins | Members of this family also function as auxin receptors and can bind to 2,4-D. nih.gov | Different AFB proteins show varied affinities for synthetic auxins, contributing to the specificity of the response. nih.govfrontiersin.org For example, while TIR1 is key for 2,4-D sensitivity, AFB5 is more selective for picloram. frontiersin.orgresearchgate.net |

| Aux/IAA Proteins | These transcriptional repressors are targeted for degradation upon the formation of the TIR1/AFB-2,4-D-Aux/IAA complex. mdpi.comnih.gov | The degradation of Aux/IAA proteins is a critical step in the activation of auxin-responsive genes. mdpi.com |

Dysregulation of Auxin Signaling Pathways and Gene Expression

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of a multitude of auxin-responsive genes. mdpi.com The persistent signal from 2,4-D leads to a massive and sustained induction of these genes, far beyond the normal physiological levels. nih.gov

Cellular and Developmental Aberrations Induced by 2,4-Dichlorophenoxyacetic Acid

Uncontrolled Cell Division and Vascular Tissue Proliferation

One of the most prominent effects of 2,4-D is the induction of uncontrolled and disorganized cell division, particularly in the meristematic tissues of broadleaf plants. orst.eduresearchgate.net This leads to the formation of tumor-like growths and callus tissue. researchgate.net The herbicide stimulates cells to enter the division cycle, often at the expense of normal elongation and differentiation. nih.gov

This uncontrolled proliferation is particularly evident in the vascular tissues. orst.edu 2,4-D causes abnormal proliferation of the cambium, phloem, and xylem, leading to crushed and blocked vascular elements. nih.gov This disruption of the plant's transport system for water and nutrients is a major contributor to the eventual death of the plant. researchgate.net The resulting symptoms include stem and petiole swelling, twisting (epinasty), and brittleness. xtbg.ac.cn

Modifications in Cell Wall Plasticity and Elongation

Auxins are known to play a key role in regulating cell wall plasticity, a prerequisite for cell elongation. unl.edu They do so by promoting the "acid growth" hypothesis, where auxin stimulates proton pumps in the cell membrane, leading to acidification of the cell wall space. This activates enzymes called expansins, which loosen the connections between cell wall components, allowing the cell to expand under turgor pressure.

2,4-D mimics this action but in an uncontrolled manner, leading to abnormal increases in cell wall plasticity. orst.edumdpi.com While low concentrations of some auxins can promote cell elongation, the high, persistent concentrations resulting from 2,4-D application often lead to abnormal expansion and, in some cases, can even inhibit elongation in favor of cell division. nih.govnih.gov Studies on tobacco cells have shown that 2,4-D primarily promotes cell division, whereas another synthetic auxin, 1-naphthaleneacetic acid (NAA), stimulates cell elongation at much lower concentrations than those required for division. nih.gov

Influence on Protein and DNA Synthesis in Meristematic Tissues

The widespread changes in gene expression induced by 2,4-D lead to an abnormal increase in the biosynthesis of proteins. orst.edumdpi.com This is a direct consequence of the activation of numerous genes following the degradation of Aux/IAA repressors. mdpi.com This heightened metabolic activity, coupled with uncontrolled cell division, places a significant strain on the plant's resources. researchgate.net

Furthermore, 2,4-D has been shown to have a deleterious hormonal effect by increasing DNA and RNA synthesis, particularly in the meristematic tissues of susceptible broad-leaved weeds. researchgate.net The stimulation of DNA synthesis is a necessary precursor for the observed increase in cell division. However, some studies have also investigated the potential for 2,4-D to induce cytogenetic effects, such as chromosomal abnormalities, in root meristems. nih.gov The impact on DNA and protein synthesis is a core component of the uncontrolled growth that characterizes the phytotoxic response to 2,4-D. researchgate.net

| Cellular/Developmental Aberration | Description | Physiological Consequences |

|---|---|---|

| Uncontrolled Cell Division | Induction of rapid and disorganized cell division, especially in meristematic regions, leading to tumorous growths. orst.eduresearchgate.net | Formation of galls and callus tissue, disruption of normal tissue differentiation. researchgate.net |

| Vascular Tissue Proliferation | Abnormal proliferation of cambium, phloem, and xylem tissues. nih.gov | Crushing and blockage of vascular elements, impeding water and nutrient transport, leading to wilting and eventual death. researchgate.net |

| Modified Cell Wall Plasticity | Uncontrolled increase in cell wall extensibility. orst.edumdpi.com | Abnormal cell expansion and morphological distortions such as leaf cupping and stem twisting. xtbg.ac.cn |

| Increased Protein and DNA Synthesis | Heightened synthesis of proteins and nucleic acids in meristematic tissues due to massive gene activation. researchgate.net | Supports the rapid, uncontrolled cell division but depletes the plant's energy reserves, contributing to its eventual demise. researchgate.net |

Phytohormone Crosstalk and Metabolic Dysregulation

Induction and Regulation of Ethylene Production

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that can disrupt normal plant growth and development. mt.gov One of its well-documented effects is the overproduction of ethylene, a key plant hormone involved in stress responses, senescence, and fruit ripening. xtbg.ac.cnscispace.com The application of 2,4-D stimulates ethylene production in various plant species, including both sensitive dicots and, to a lesser extent, monocots. cambridge.orgdtic.mil This excessive ethylene production is considered a secondary response to 2,4-D treatment and contributes to the herbicidal effects observed in susceptible plants. scispace.com

The induction of ethylene biosynthesis by 2,4-D is linked to the upregulation of genes encoding key enzymes in the ethylene production pathway, namely 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase. nih.gov Research has shown that 2,4-D can elicit a more significant and prolonged ethylene response compared to the natural auxin, indole-3-acetic acid (IAA). scispace.com For instance, in potato plants, 10 µM of 2,4-D was found to be the most effective concentration for stimulating ethylene production, compared to 100 µM for IAA. scispace.com Similarly, in Arabidopsis inflorescence stalks, 2,4-D induced much greater ethylene production than IAA at all tested concentrations. scispace.com

Table 1: Comparative Ethylene Production Induced by 2,4-D and IAA

| Plant Species | Tissue | Effective 2,4-D Concentration | Effective IAA Concentration | Reference |

|---|---|---|---|---|

| Potato | - | 10 µM | 100 µM | scispace.com |

| Arabidopsis | Inflorescence stalks | Consistently higher than IAA | Lower than 2,4-D at all concentrations | scispace.com |

| Corn (Zea mays L., var. XL-15) | Light-grown plants | - | - | cambridge.org |

| Soybeans (Glycine max Merr., var. Hawkeye) | Light-grown plants | - | - | cambridge.org |

Modulation of Abscisic Acid (ABA) Levels and Signaling

In addition to its influence on ethylene, 2,4-D also modulates the levels and signaling of abscisic acid (ABA), another critical plant hormone involved in regulating stress responses, seed dormancy, and stomatal closure. xtbg.ac.cn High concentrations of 2,4-D have been shown to induce the biosynthesis of ABA. nih.gov This effect is mediated, at least in part, by the upregulation of genes encoding 9-cis-epoxycarotenoid dioxygenase (NCED), a key regulatory enzyme in the ABA biosynthesis pathway. xtbg.ac.cnnih.gov

Interestingly, the effect of 2,4-D on ABA biosynthesis appears to be concentration-dependent. While high concentrations of 2,4-D induce ABA production, lower concentrations have been observed to suppress it. nih.gov This biphasic response highlights the complex dose-dependent manner in which synthetic auxins can perturb plant hormonal balance. Despite the clear link between 2,4-D and ABA, studies using Arabidopsis mutants have suggested that ABA may not be directly involved in regulating some specific 2,4-D-induced symptoms like epinasty, although it could be involved in other physiological responses. nih.gov

Intersections with Other Plant Hormonal Systems

The impact of 2,4-D extends beyond ethylene and ABA, intersecting with other plant hormonal systems to create a complex web of metabolic dysregulation. As a synthetic auxin, 2,4-D directly interferes with auxin signaling pathways. xtbg.ac.cn It mimics the natural auxin, IAA, but is more resistant to degradation within the plant, leading to a sustained and overwhelming auxin signal. xtbg.ac.cnresearchgate.net This disrupts normal auxin-regulated processes, causing uncontrolled cell division and elongation, which manifests as abnormal growth patterns like stem curling and tissue swelling. xtbg.ac.cn

The interaction between 2,4-D and other hormones is a critical aspect of its mechanism of action. For example, the auxin-induced ethylene production is a classic example of hormonal crosstalk. scispace.com Furthermore, research in grape berries has shown that 2,4-D can inhibit the expression of genes involved in the anthocyanin biosynthetic pathway, a process where ABA is known to play a promotional role. researchgate.net This indicates an antagonistic interaction between the synthetic auxin and ABA in this specific developmental context.

While the primary hormonal crosstalk initiated by 2,4-D involves ethylene and ABA, the widespread disruption caused by the compound suggests potential interactions with other hormonal pathways as well. However, studies using Arabidopsis mutants have indicated that jasmonic acid, another key stress-related hormone, may not be directly involved in regulating 2,4-D-induced epinasty. nih.gov

Oxidative Stress and Antioxidant Defense Mechanisms

Generation of Reactive Oxygen Species (ROS)

A significant consequence of 2,4-D application in plants is the induction of oxidative stress, characterized by the over-accumulation of reactive oxygen species (ROS). nih.govekb.eg ROS are highly reactive molecules, including hydrogen peroxide (H₂O₂), superoxide (B77818) radicals (O₂⁻), and hydroxyl radicals (•OH), that can cause damage to cellular components such as lipids, proteins, and nucleic acids. ekb.egplos.org The generation of ROS is considered a key factor in the toxic action of 2,4-D and contributes significantly to its herbicidal effects. nih.govnih.gov

The overproduction of ROS following 2,4-D treatment has been observed in various plant species. nih.govekb.eg For example, in pea plants, high concentrations of 2,4-D led to the over-accumulation of ROS, which was linked to oxidative damage to proteins and membrane lipids. nih.gov This increase in ROS can result from the disruption of normal metabolic processes and the impairment of cellular machinery. nih.gov Specifically, 2,4-D has been shown to increase the activity of ROS-producing enzymes such as acyl-CoA oxidase and xanthine (B1682287) oxidase. nih.gov The accumulation of ROS, particularly H₂O₂, is a critical event that can trigger downstream responses leading to either epinasty in young leaves or senescence in older tissues. nih.gov Research using Arabidopsis has identified acyl-coenzyme A oxidase 1 (ACX1) as a major source of ROS production following 2,4-D application. researchgate.net

Activation and Modulation of Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Peroxidases)

In response to the increased production of ROS, plants activate their antioxidant defense systems to mitigate oxidative damage. This system includes a suite of enzymes that work to detoxify ROS. Key among these are superoxide dismutase (SOD), catalase (CAT), and various peroxidases, such as ascorbate (B8700270) peroxidase (APx) and guaiacol (B22219) peroxidase (GPX). ekb.egekb.eg

The response of these antioxidant enzymes to 2,4-D can be complex and concentration-dependent. In a study on Zea mays, increasing concentrations of 2,4-D led to a significant increase in SOD activity. ekb.eg SOD is the first line of defense, converting the superoxide radical to hydrogen peroxide. nih.gov However, the activity of other enzymes can vary. In the same study, catalase (CAT) activity increased at a lower 2,4-D concentration but then sharply declined at higher concentrations. ekb.eg Similarly, ascorbate peroxidase (APx), glutathione (B108866) peroxidase (GSHPx), and glutathione reductase (GR) activities showed an initial increase at low 2,4-D levels, followed by a significant decline at higher, more stressful concentrations. ekb.egekb.eg This decline in the capacity of the antioxidant system at high herbicide doses can lead to a failure to control ROS levels, resulting in widespread cellular damage and plant death. ekb.eg

Table 2: Effect of 2,4-D on Antioxidant Enzyme Activity in Zea mays Leaves

| 2,4-D Concentration | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Ascorbate Peroxidase (APx) Activity | Reference |

|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | ekb.eg |

| 2 mg L⁻¹ | Increased | Increased | Increased by 40% | ekb.eg |

| 5 mg L⁻¹ | Increased 4.1-fold | Increased | Declined | ekb.eg |

| 10 mg L⁻¹ | Increased 6.6-fold | Sharply declined | Declined | ekb.eg |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dichlorophenoxyacetic acid |

| 1-aminocyclopropane-1-carboxylic acid |

| Abscisic acid |

| Anthocyanin |

| Ascorbate |

| Ethylene |

| Glutathione |

| Guaiacol |

| Hydrogen peroxide |

| Hydroxyl radical |

| Indole-3-acetic acid |

| Jasmonic acid |

Regulation of Redox Homeostasis (e.g., Glutathione Metabolism, Ascorbate Recycling)

2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to disrupt the delicate balance of redox homeostasis in plant cells, particularly impacting glutathione metabolism and ascorbate recycling. High concentrations of 2,4-D can induce an oxidized state within plant tissues. okstate.edu In excised cotton cotyledons, treatment with herbicidal levels of 2,4-D led to an increase in oxidized glutathione (GSSG) and a corresponding decrease in its reduced form (GSH). okstate.edu Similarly, high doses applied to Zea mays resulted in a significant decline in GSH content and a lower glutathione redox potential (GSH/GSSG ratio). ekb.eg

The compound's influence extends to the enzymatic machinery that governs the ascorbate-glutathione cycle, a critical antioxidant system in plants. nih.gov This cycle is responsible for detoxifying reactive oxygen species (ROS), with enzymes like ascorbate peroxidase and glutathione reductase playing central roles. nih.govoup.com Studies have indicated that high concentrations of 2,4-D can cause a significant decline in the activity of glutathione reductase (GR) and ascorbate peroxidase (APx) in non-target plants like maize. ekb.eg This disruption impairs the plant's ability to recycle ascorbate and glutathione, thereby diminishing its capacity to scavenge ROS and cope with oxidative stress. ekb.egnih.gov

Impact on Specific Plant Physiological Processes and Crop Development

Callus Induction and Plant Regeneration in Tissue Culture

2,4-Dichlorophenoxyacetic acid is a synthetic auxin widely recognized and utilized as a potent plant growth regulator in tissue culture for inducing dedifferentiation of somatic cells to form callus. wikipedia.orgscialert.net It is frequently added to culture media, such as Murashige and Skoog (MS) medium, to stimulate the formation of an undifferentiated mass of cells from explants. scialert.netbio-world.com Its stability and effectiveness in stimulating cell division make it a preferred choice for callus induction in a variety of plant species, including numerous cereals like wheat and rice, as well as potato and butterfly pea. scialert.nettoku-e.comoaji.netmabjournal.com

The optimal concentration of 2,4-D for effective callus induction is highly dependent on the plant species and the type of explant used. scialert.net For example, studies on Thai indigenous rice varieties found that while all tested concentrations induced callus, a concentration of 2.0 mg L⁻¹ was optimal for producing calli with desirable features. scialert.net In potato, the highest degree of callus formation was observed on MS media supplemented with 2.0-4.0 mg/l of 2,4-D. oaji.net Research on the butterfly pea (Clitoria ternatea) determined that a lower concentration of 0.5 mg/L 2,4-D resulted in the highest percentage of callus induction (100%) from both cotyledon and hypocotyl explants. mabjournal.com

The duration of exposure to 2,4-D is also a critical factor influencing subsequent plant regeneration. A study on three rice genotypes found that a one-week callus induction period was superior to a two-week period for callus proliferation and subsequent shoot regeneration. smujo.id The interaction between 2,4-D concentration and induction time significantly affects the plant regeneration capacity. smujo.idsmujo.id While 2,4-D is highly effective for callus induction, successful regeneration often requires transferring the callus to a medium with different hormonal compositions, typically involving cytokinins. scialert.netsbu.ac.ir

| Plant Species | Explant Source | Optimal 2,4-D Concentration | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum L.) | Mature Seeds | 3.5 mg/L | toku-e.com |

| Thai Rice Varieties | Mature Seeds | 2.0 mg/L | scialert.net |

| Potato (Solanum tuberosum L.) | Sprouts (Shoot tip leaf) | 3.0 mg/l | oaji.net |

| Butterfly Pea (Clitoria ternatea) | Cotyledon and Hypocotyl | 0.5 mg/L | mabjournal.com |

| Switchgrass (Panicum virgatum L.) | Mature Caryopses | 11.3-45 µM (in combination with benzyladenine) | toku-e.com |

Effects on Fruit Development and Metabolism (e.g., Metabolome Profiling, Flavonoid Dynamics, Amino Acid Changes)

Exogenous application of 2,4-D significantly influences fruit development, growth dynamics, and metabolic profile. In cucumber, 2,4-D treatment increased the early growth rate of fruit length, though it had no significant effect on the final length at harvest. nih.govmdpi.com Similar effects on fruit size and weight have been observed in sweet oranges and longan fruit. cropj.come3s-conferences.org

Metabolome profiling studies reveal that 2,4-D can cause substantial shifts in the chemical composition of fruits. In cucumber, the most significant metabolic changes were observed in the stylar end of the fruit a few days after flowering. nih.govresearchgate.net These changes primarily involved methionine metabolism, the citric acid cycle, and flavonoid metabolism pathways. nih.govresearchgate.net At the harvest stage, 2,4-D treatment led to a significant decrease in the levels of flavonoids and cinnamic acid derivatives. nih.gov Research on citrus fruits also showed that 2,4-D treatment could retard senescence by altering hormone levels and enhancing stress-defense capabilities. nih.gov

The compound's impact on flavonoid dynamics is notable. In cucumber fruit, 2,4-D treatment affected flavonoid biosynthesis, leading to significantly decreased levels of 16 different flavonoids at the harvest stage. nih.govresearchgate.net This suggests an alteration of the phenylpropanoid pathway, which is crucial for the synthesis of these compounds. nih.gov

Furthermore, 2,4-D influences amino acid metabolism in developing fruits. In cucumber, treatment increased the levels of certain amino acids, including the essential amino acids isoleucine, leucine, and tryptophan, particularly in the stylar end of the fruit. mdpi.com In Arabidopsis, 2,4-D itself can be metabolized by the plant, forming conjugates with amino acids such as glutamic acid (2,4-D-Glu) and aspartic acid (2,4-D-Asp). nih.govnih.gov These conjugates are considered reversible forms, which can be converted back to free 2,4-D, indicating a role in the compound's homeostasis within the plant. nih.govnih.gov The interaction with amino acids can also alter the plant's response to 2,4-D; for instance, in field bindweed cell cultures, glutamic acid and glutamine modified the susceptibility of different clones to the compound. cambridge.org

| Metabolic Aspect | Observed Effect | Fruit/Plant Studied | Reference |

|---|---|---|---|

| Metabolome | Significant changes in methionine metabolism, citric acid cycle, and flavonoid pathways | Cucumber | nih.govresearchgate.net |

| Flavonoids | Significantly decreased levels at harvest stage | Cucumber | nih.gov |

| Cinnamic Acid Derivatives | Significantly decreased levels at harvest stage | Cucumber | nih.gov |

| Amino Acids | Increased levels of some amino acids (e.g., isoleucine, leucine, tryptophan) | Cucumber | mdpi.com |

| Sugars | Increased sugar levels and influenced invertase activity | Sweet Orange | cropj.comsemanticscholar.org |

| Endogenous Hormones | Increased abscisic acid and salicylic (B10762653) acid content | Citrus | nih.gov |

Role in Stress Tolerance Modulation (e.g., Salinity, Metal Toxicity)

2,4-Dichlorophenoxyacetic acid can modulate plant responses to abiotic stressors such as high salinity and heavy metal toxicity. Salinity stress imposes osmotic stress and ionic toxicity on plants, hindering growth and productivity. nih.govpurdue.edumdpi.com The application of synthetic auxins like 2,4-D has been explored as a strategy to improve crop performance under saline conditions. For instance, priming wheat seeds with 2,4-D improved the performance of the plants when grown under salt stress, although the effect was dependent on the concentration and cultivar. nih.gov Combined stress from salinity and 2,4-D application in rice cultivars was found to differentially modulate endogenous hormone levels, including Indole-3-acetic acid (IAA) and Abscisic acid (ABA), which are key regulators of stress responses. researchgate.net

In the context of metal toxicity, 2,4-D has been shown to influence the uptake and translocation of heavy metals in plants. A study on wheat grown in soils containing various heavy metals (Cd, Co, Ni, Cu, Zn, Pb, and Mn) found that treatment with 2,4-D frequently influenced the transfer of these metals from the soil. researchgate.net Higher application rates of the herbicide led to a significant increase in the concentration of all tested metals in the roots. researchgate.net This suggests that the presence of 2,4-D in the soil can alter the bioavailability or the plant's absorption mechanisms for heavy metals, potentially exacerbating metal toxicity. researchgate.net The interaction between 2,4-D and metals highlights the complex responses of plants when exposed to multiple environmental stressors. mdpi.com

Degradation Pathways and Kinetics in Diverse Environmental Matrices

The environmental persistence and fate of 2,4-Dichlorophenoxyacetic acid (2,4-D) are governed by a combination of biotic and abiotic transformation processes. The degradation of 2,4-D is a critical area of study due to its widespread use and potential for environmental contamination. mdpi.com Its breakdown is influenced by the specific environmental compartment, with distinct pathways and kinetics observed in soil, water, and the atmosphere. wikipedia.orgresearchgate.net

Microbial Degradation in Aerobic and Anaerobic Soil Systems

In soil environments, the primary mechanism for the dissipation of 2,4-D is microbial biodegradation. mdpi.comwikipedia.org The rate and extent of this degradation are highly dependent on the presence of competent microbial populations and prevailing environmental conditions. juniperpublishers.com Generally, 2,4-D is not considered persistent under most soil conditions, with reported half-lives ranging from less than a day to several weeks. cdc.gov The degradation is rapid in aerobic mineral soils, with a typical half-life of about 6.2 days. wikipedia.org However, under anaerobic conditions, such as in saturated soils or aquifers, its persistence increases significantly, with half-lives ranging from 41 to 333 days. wikipedia.orgnih.gov

A diverse array of microorganisms capable of utilizing 2,4-D as a source of carbon and energy has been isolated from various environments. mdpi.comnih.gov These organisms play a crucial role in the natural attenuation of the herbicide. iastate.edu Numerous bacterial and fungal strains have been identified and characterized for their 2,4-D degradation capabilities. mdpi.com

Early research successfully isolated and characterized a number of 2,4-D-degrading bacteria from different environmental habitats. wikipedia.org This has led to the identification of genes responsible for 2,4-D catabolism in several organisms. wikipedia.org Fungi, particularly filamentous fungi, are also noted for their ability to degrade toxic compounds like 2,4-D due to their adaptability and secretion of various enzymes. acs.org

Table 1: Examples of 2,4-D Degrading Microorganisms

| Kingdom | Genus | References |

|---|---|---|

| Bacteria | Sphingomonas | mdpi.com |

| Bacteria | Pseudomonas | mdpi.comnih.gov |

| Bacteria | Cupriavidus | mdpi.comnih.gov |

| Bacteria | Achromobacter | mdpi.comnih.gov |

| Bacteria | Alcaligenes | nih.gov |

| Bacteria | Burkholderia | nih.gov |

| Fungi | Aspergillus | nih.gov |

| Fungi | Penicillium | nih.gov |

| Fungi | Trichoderma | nih.gov |

| Fungi | Fusarium | nih.gov |

| Fungi | Umbelopsis | mdpi.comnih.gov |

This table is for illustrative purposes and is not exhaustive.

The microbial breakdown of 2,4-D proceeds through a series of enzymatic reactions that transform the parent molecule into less complex, non-toxic compounds. researchgate.net The catabolic pathways have been extensively studied, revealing key steps such as the cleavage of the ether linkage, hydroxylation of the aromatic ring, and eventual ring opening. wikipedia.orgacs.org

The initial step in the degradation pathway often involves the cleavage of the acetic acid side chain from the aromatic ring, a process frequently mediated by specific enzymes. wikipedia.org This is followed by hydroxylation, where hydroxyl groups are added to the benzene (B151609) ring. wikipedia.orgacs.org Subsequent steps include decarboxylation and ring cleavage, which breaks open the aromatic ring structure to form aliphatic acids like succinic acid, which can then enter central metabolic pathways. wikipedia.orgjuniperpublishers.com A common intermediate metabolite formed during this process is 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govacs.org In some resistant plants, a detoxification pathway involves hydroxylation of the ring to form 5-OH-2,4-D, which is then conjugated with sugars. nih.gov

The efficiency of microbial degradation of 2,4-D in soil is not solely dependent on the presence of degrading microbes but is also significantly influenced by a range of physicochemical factors. acs.org

pH: Soil pH affects both the availability of 2,4-D and the activity of microbial populations. At pH levels above 7, 2,4-D is predominantly in its anionic form, which is more susceptible to microbial metabolism. invasive.org

Temperature: Degradation rates generally increase with temperature, up to an optimal point for microbial activity. juniperpublishers.com Lower temperatures, such as those found in deeper soil layers, can lead to decreased degradation rates and longer persistence. juniperpublishers.cominvasive.org

Organic Matter: The content of soil organic matter has a complex effect. While it can enhance degradation by stimulating microbial communities, high organic carbon content can also increase the adsorption of 2,4-D to soil particles, making it less available for microbial breakdown. juniperpublishers.com However, when organic carbon content is very high (e.g., >12%), the increased biological activity can lead to enhanced degradation. juniperpublishers.com

Nutrient Availability: The presence of essential nutrients is crucial for supporting the growth and metabolic activity of 2,4-D-degrading microorganisms. researchgate.net

Moisture: Soil water content is a critical factor, with increased moisture generally stimulating the degradation of 2,4-D. cdc.gov Low water potential can significantly reduce degradation rates. juniperpublishers.com

Photolysis and Hydrolysis in Aquatic Environments

In aquatic systems, 2,4-D can be degraded by both photolysis (degradation by sunlight) and hydrolysis (reaction with water), although microbial degradation also plays a significant role. researchgate.netcdc.gov The relative importance of these processes depends on environmental conditions. epa.gov

Hydrolysis: The ester formulations of 2,4-D readily hydrolyze to the 2,4-D acid form in water. wikipedia.org The rate of hydrolysis is highly dependent on pH, occurring much more rapidly in alkaline waters (e.g., pH 9) than in neutral or acidic conditions. researchgate.netinvasive.org The salt formulations, conversely, dissociate quickly in the environment. invasive.org Under typical environmental conditions, hydrolysis of the 2,4-D acid itself is considered a negligible fate process. cdc.gov

Photolysis: Photodegradation in sunlit surface waters can be an important environmental fate process for 2,4-D. cdc.gov The aqueous photolysis half-life has been reported to be around 13 days at 25°C. researchgate.net The process involves the absorption of light energy, leading to the breakdown of the molecule. Major photodegradation products identified include 1,2,4-benzenetriol (B23740) and 2,4-dichlorophenol, which can then undergo secondary photolysis to form humic acids. researchgate.net

Table 2: Environmental Half-Lives of 2,4-D in Different Matrices

| Environmental Matrix | Process | Half-Life | References |

|---|---|---|---|

| Aerobic Mineral Soil | Biodegradation | 6.2 days | wikipedia.orgcdc.gov |

| Anaerobic Aquatic System | Biodegradation | 41 - 333 days | wikipedia.orgcdc.gov |

| Aerobic Aquatic System | Metabolism | ~15 days | wikipedia.orgcdc.gov |

| Aquatic Environment | Photolysis | ~13 days | researchgate.net |

Values are typical and can vary significantly with environmental conditions.

Atmospheric Degradation via Chemical Reactions and Deposition

Once in the atmosphere, 2,4-D can exist in both vapor and particulate phases. cdc.gov The fate of atmospheric 2,4-D is determined by chemical reactions and physical deposition processes. nih.gov

Vapor-phase 2,4-D is primarily degraded through reactions with photochemically produced hydroxyl radicals (•OH). cdc.gov This reaction is relatively rapid, with an estimated atmospheric half-life of about 19 hours. cdc.gov The attack by hydroxyl radicals can lead to the breakdown of the aromatic ring and the elimination of the ether side chain. nih.gov

Particulate-phase 2,4-D, along with any remaining vapor-phase compound, is removed from the atmosphere by wet and dry deposition. cdc.gov Dry deposition velocities for 2,4-D have been measured in the range of 0.29–4.89 cm s⁻¹. researchgate.net These deposition processes can transfer the herbicide from the atmosphere to soil and water surfaces, where it can then undergo the degradation pathways previously described. nih.gov

Transport and Mobility within Environmental Compartments

The movement of this compound through the environment is influenced by its physical and chemical properties, as well as characteristics of the environmental compartments it enters.

The 2,4-D anion is characterized by high water solubility and low adsorption to soil particles, giving it a high intrinsic potential to leach through the soil profile. juniperpublishers.comcanada.ca The mobility in soil is expected to increase with rising pH and decreasing organic content. canada.ca The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, is generally low for 2,4-D, indicating a high potential for movement. nih.gov

However, the actual extent of leaching may be limited by the compound's relatively rapid microbial degradation in the upper soil horizons. nih.govwikipedia.org While 2,4-D has a high potential for mobility, field studies have often shown it remains primarily in the top 20-30 cm of soil. juniperpublishers.comnih.gov Despite this, its mobility can lead to contamination of groundwater, and it has been detected at low concentrations in shallow groundwater in both rural and urban areas. wikipedia.orgwisconsin.gov Leaching is considered a more significant risk in coarse-grained, sandy soils that are low in organic matter. juniperpublishers.comepa.gov

Soil Adsorption Coefficients (Koc) for 2,4-D

| Soil Type | Koc Value | Reference |

|---|---|---|

| Sandy Loam | 70 | nih.govcdc.gov |

| Sand | 76 | nih.govcdc.gov |

| Silty Clay Loam | 59 | nih.govcdc.gov |

| Loam | 117 | nih.govcdc.gov |

| General Range | 20-109 | nih.govepa.gov |

2,4-D can enter rivers, lakes, and other surface water bodies through runoff and erosion from treated soils. cdc.govresearchgate.net Generally, little runoff occurs with the amine salt forms of 2,4-D, and this behavior is inversely related to adsorption. epa.gov Therefore, runoff is more likely to occur from soils where the compound is not strongly bound, such as those with low organic matter. epa.gov Significant rainfall events occurring shortly after application can increase the transport of 2,4-D into surface waters. juniperpublishers.com While other formulations like esters may have a greater potential to be carried in surface runoff, the high water solubility of the sodium salt means it can be transported in dissolved form. juniperpublishers.com

The atmospheric transport of 2,4-D occurs primarily through two mechanisms: spray drift during application and post-application volatilization. nih.gov

Spray Drift: This is the physical movement of fine herbicide droplets away from the target area by wind during application. ufl.edu Factors influencing spray drift include wind speed, air temperature, humidity, and application equipment settings like nozzle type and pressure. ufl.edupurdue.edu

Volatilization: This is the process where a substance changes from a solid or liquid to a gas. Salt formulations of 2,4-D are considered essentially nonvolatile. nih.govcdc.govufl.edu Therefore, volatilization of this compound from soil or water surfaces is not expected to be a significant environmental fate process. nih.govcdc.gov In contrast, some ester formulations of 2,4-D are volatile and can turn into a gas, especially at higher temperatures, which can then move off-target. ohio-state.edulsuagcenter.com

Sorption and Desorption Dynamics in Soil and Sediment

Sorption, the process by which a chemical binds to soil or sediment particles, is a critical factor that controls the mobility and bioavailability of 2,4-D in the environment. acs.org

The adsorption of 2,4-D in soil is strongly and positively correlated with the soil's organic matter content. invasive.orgnih.govresearchgate.net Soils with higher organic content exhibit greater adsorption and thus lower mobility of the herbicide. juniperpublishers.com Adsorption is also positively correlated with the content of clay and iron oxides. acs.orgnih.govresearchgate.net Conversely, a higher sand content is correlated with lower adsorption. nih.govresearchgate.net The sorption process can be multifaceted, involving an initial rapid partitioning onto the surfaces of organic matter and clay, followed by a slower, gradual diffusion into soil micropores. nih.gov

Factors Influencing 2,4-D Adsorption in Soil

| Soil Component/Property | Effect on Adsorption | Reference |

|---|---|---|

| Organic Matter | Increases | invasive.orgacs.orgnih.gov |

| Clay Content | Increases | acs.orgnih.gov |

| Iron Oxides | Increases | researchgate.net |

| Sand Content | Decreases | nih.gov |

| Alkaline pH | Decreases | acs.orgnih.gov |

The pH of the soil and water is a dominant factor controlling the sorption of 2,4-D. invasive.org 2,4-D is a weak acid with a dissociation constant (pKa) of approximately 2.8. canada.caresearchgate.net

At pH levels typical of most environmental systems (pH 5 to 8), which are well above the pKa, the 2,4-D molecule loses a proton and exists predominantly as a negatively charged anion. invasive.orgnih.gov Major soil components like organic matter and clay particles also tend to have a net negative surface charge in this pH range. Consequently, electrostatic repulsion occurs between the 2,4-D anion and the soil particles, leading to weak adsorption, higher solubility in water, and greater mobility. invasive.org

Conversely, in more acidic conditions (pH < 4), a greater proportion of the 2,4-D exists in its neutral, non-ionized molecular form. This form is less water-soluble and more likely to be adsorbed to soil particles, reducing its potential for leaching. invasive.orgacs.org Therefore, adsorption of 2,4-D increases as soil pH decreases. invasive.orgacs.orgresearchgate.net

Influence of Soil Components on Adsorption and Desorption

The adsorption and desorption of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil are complex processes governed by the interplay of various soil properties. The extent to which 2,4-D is retained or released is significantly influenced by the soil's organic matter content, clay mineralogy, the presence of metal oxides, and the soil's pH. tandfonline.comnih.govnih.gov These components dictate the availability of the herbicide for transport, degradation, and potential uptake by organisms.

Soil Organic Matter (SOM)

Soil organic matter is frequently identified as the predominant factor influencing the retention of 2,4-D. scialert.netmsss.com.myresearchgate.net A positive correlation between organic matter or organic carbon content and the adsorption of 2,4-D has been consistently demonstrated in numerous studies. nih.govresearchgate.netjuniperpublishers.com For instance, research on Malaysian agricultural soils showed that a clay loam soil with higher organic matter content adsorbed a greater percentage of 2,4-D compared to a clay soil with lower organic matter. scialert.net The porous nature and large surface area of humic substances within SOM provide significant sites for adsorption. msss.com.my

The quality and composition of the organic matter also play a crucial role. The degree of humification can affect sorption capacity, with more humified organic matter generally leading to increased adsorption. researchgate.net Furthermore, studies have shown that the aromaticity of SOM is a key factor, with higher aromaticity correlating to higher organic carbon-normalized sorption coefficients (Koc) for 2,4-D. tandfonline.com However, partially decomposed or undecomposed organic matter, often found in urban soils, can decrease sorption and increase desorption of the herbicide. nih.govacs.org After the removal of organic matter from various soils, the linear (Kd) and Freundlich (KF) sorption coefficients for 2,4-D were observed to decrease significantly, confirming the critical role of SOM in its retention. msss.com.myresearchgate.net

Clay Minerals and Texture

The adsorption mechanism can involve hydrogen bonding, ligand exchange, or coulomb interactions with clay minerals. mdpi.com Studies have indicated that 2,4-D exhibits a high affinity for kaolinite (B1170537) and montmorillonite (B579905). mdpi.com However, the relationship is not always straightforward; some studies have reported that increased clay content can decrease 2,4-D adsorption, suggesting that the specific mineralogy and its interaction with other soil factors are critical. tandfonline.comfao.org

Interactive Data Table: Adsorption Coefficients in Different Soil Textures

| Soil Type | Freundlich Adsorption Coefficient (Kf) (μg1-1/n g-1 mL1/n) | Organic Carbon Sorption Partition Coefficient (Koc) | Reference |

|---|---|---|---|

| Wellwood clay loam | 2.89 | 59 | researchgate.net |

| Firdale silty clay loam | 1.54 | 62 | researchgate.net |

| Hoddinott silty clay | 1.53 | 100 | researchgate.net |

| Rignold silt loam | 0.81 | 66 | researchgate.net |

| Almasippi sand | 0.89 | 85 | researchgate.net |

Iron and Aluminum Oxides

Metal oxides, particularly those of iron (Fe) and aluminum (Al), contribute significantly to the sorption of 2,4-D, especially in soils with variable charges like Ultisols or in soils where iron oxides are major clay components. fao.orgbowdoin.edunih.gov The sorption of 2,4-D has been shown to increase with higher concentrations of Al and Fe oxides. nih.govmdpi.com These oxides provide positively charged surfaces to which the anionic form of 2,4-D can bind. bowdoin.edu Research has demonstrated significant 2,4-D sorption onto pure phase iron and aluminum oxides. bowdoin.edu The presence of exchangeable aluminum, in particular, has been found to enhance 2,4-D sorption, possibly through the formation of surface complexes or electrostatic attraction. bowdoin.edunih.gov Conversely, the presence of other competing anions, such as phosphate (B84403) from fertilizers, can decrease 2,4-D sorption by competing for the same surface sites on iron oxides. bowdoin.eduresearchgate.net

Soil pH

Soil pH is a master variable that influences both the chemical form of 2,4-D and the surface charge of soil colloids, thereby strongly affecting adsorption. mdpi.comnih.govresearchgate.net 2,4-D is a weak acid, and its state—either as a neutral molecule or an anion—is pH-dependent. At low pH values (below its pKa), it exists predominantly in its neutral, molecular form, which is more readily adsorbed by soil organic matter. juniperpublishers.comresearchgate.net As pH increases, 2,4-D deprotonates to its anionic form, which is more water-soluble and is repelled by the negatively charged surfaces of clay minerals and organic matter, leading to decreased adsorption and increased mobility. nih.govjuniperpublishers.com

Studies have consistently shown that 2,4-D is preferably retained at low soil pH (e.g., 3-4), with sorption decreasing as pH rises. mdpi.comcdc.gov In one study on a loamy sand soil, the amount of 2,4-D sorbed dropped sharply from 80.1% at a lower pH to 20.85% as the pH increased. mdpi.com

Interactive Data Table: Effect of Soil Properties on 2,4-D Adsorption

| Soil Property | Influence on Adsorption | Mechanism/Reason | Reference |

|---|---|---|---|

| Organic Matter | Increases | Provides large surface area and sorption sites. Positively correlated. | tandfonline.comscialert.netresearchgate.net |

| Clay Content | Increases | Provides sorption sites via hydrogen bonding, ligand exchange, etc. | nih.govmdpi.com |

| Iron/Aluminum Oxides | Increases | Provide positively charged surfaces for anionic 2,4-D to bind. | nih.govbowdoin.edu |

| Soil pH | Decreases with increasing pH | At higher pH, 2,4-D is anionic and repelled by negative soil surfaces. | juniperpublishers.commdpi.comcdc.gov |

| Phosphate | Decreases | Competes with 2,4-D for sorption sites on metal oxides. | bowdoin.eduresearchgate.net |

Classification of Resistance Mechanisms in Weeds

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs due to genetic modifications at the herbicide's specific site of action, which reduce or eliminate the herbicide's ability to bind to its target protein. unl.edu For synthetic auxins like 2,4-D, the primary targets are components of the auxin signaling pathway, specifically the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) co-receptors. nih.gov

Historically, TSR to synthetic auxins was considered rare because these herbicides interact with a large family of receptor proteins, suggesting that a single mutation would be unlikely to confer a significant level of resistance. nih.gov However, research has confirmed the existence of TSR mechanisms to 2,4-D. In Arabidopsis thaliana, a model plant, mutations in the TIR1 gene can confer resistance to 2,4-D. frontiersin.org The TIR1 protein is a key auxin receptor, and its alteration can prevent the effective binding of 2,4-D, thereby disrupting the downstream herbicidal action. frontiersin.org

Similarly, specific members of the AFB family of receptors have been implicated in herbicide sensitivity. For instance, studies have shown that TIR1 and AFB5 can both bind to the synthetic auxin dicamba, and mutations in these receptors can lead to resistance. frontiersin.org While some AFB proteins are specific to other auxinic herbicides like picloram, TIR1 has been identified as a primary receptor for 2,4-D. frontiersin.org More recently, a target-site mutation conferring resistance to an auxinic herbicide was identified in a weed species for the first time in 2018, confirming that this mechanism, while uncommon, does contribute to field-evolved resistance. nih.gov Resistance can also arise from mutations in the Aux/IAA co-receptor genes, which, together with TIR1/AFB proteins, form the co-receptor complex for auxin perception. consensus.appnih.gov

| Mechanism | Affected Gene/Protein Family | Description of Change | Example Organism |

| Altered Herbicide Binding | TIR1/AFB Auxin Receptors | Point mutations in the gene alter the protein's structure, preventing the herbicide from binding effectively. | Arabidopsis thaliana (tir1 mutant) |

| Altered Co-Receptor Function | Aux/IAA Co-receptors | Mutations in these proteins disrupt the formation of the stable co-receptor complex required for auxin signaling. | General mechanism in plants |

Non-Target Site Resistance (NTSR) Mechanisms

Non-target site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. researchgate.net These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. nih.gov For 2,4-D, NTSR is the more common and well-documented form of resistance. The primary NTSR mechanisms include reduced herbicide absorption, altered translocation, and enhanced herbicide metabolism. researchgate.net

Reduced translocation is a significant NTSR mechanism in several 2,4-D resistant weed species. In resistant plants, the herbicide is absorbed by the leaves but is not effectively moved via the phloem to its sites of action in the meristematic tissues. oup.com For example, in a resistant biotype of Conyza sumatrensis, 98.8% of the applied [¹⁴C] 2,4-D remained in the treated leaf, whereas susceptible plants translocated approximately 13% to other parts of the plant. nih.gov This dramatic reduction in movement effectively protects the growing points of the weed. Similar findings of impaired translocation have been documented as the primary resistance mechanism in weeds such as Raphanus raphanistrum (wild radish) and Hirschfeldia incana. mdpi.comscielo.br This impairment may be due to alterations in the activity of membrane transporters, such as ATP-binding cassette (ABCB) transporters, which are responsible for moving auxins and auxinic herbicides throughout the plant. researchgate.netoup.com

Another NTSR mechanism involves the rapid sequestration of the herbicide into cellular compartments like the vacuole, isolating it from its target site in the nucleus. oup.com

Biochemical and Physiological Mechanisms of Resistance

Enhanced Herbicide Metabolism and Detoxification

One of the most critical NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. biorxiv.org Resistant weeds can rapidly break down 2,4-D into non-toxic or less toxic compounds before it can exert its herbicidal effect. This process typically occurs in three phases, with the first two being the most crucial for detoxification. Phase I involves the oxidation, reduction, or hydrolysis of the herbicide, while Phase II involves the conjugation of the modified herbicide with endogenous molecules like sugars or glutathione. biorxiv.org

Studies on various weed species, including Papaver rhoeas (corn poppy), have demonstrated that enhanced metabolism is a primary mechanism of 2,4-D resistance. researchgate.net The rate of herbicide degradation is significantly faster in resistant populations compared to susceptible ones, preventing the accumulation of the active compound at the target site.

| Weed Species | Primary NTSR Mechanism | Finding |

| Conyza sumatrensis | Reduced Translocation | 98.8% of 2,4-D remained in the treated leaf of resistant plants. nih.gov |

| Raphanus raphanistrum | Reduced Translocation | Resistance attributed to altered activity of a plasma membrane transporter. oup.comscielo.br |

| Hirschfeldia incana | Reduced Translocation | Reduced translocation was the sole contributing mechanism to resistance. mdpi.com |

| Papaver rhoeas | Enhanced Metabolism | P450-based metabolism confirmed as a major resistance mechanism. researchgate.net |

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a central role in Phase I of herbicide metabolism. nih.gov These enzymes catalyze oxidative reactions, such as hydroxylation, which is a key step in the detoxification of 2,4-D. researchgate.net In many 2,4-D resistant weeds, an increased activity or overexpression of specific P450 enzymes is responsible for the enhanced metabolism. researchgate.net

The involvement of P450s is often confirmed experimentally by using P450 inhibitors, such as malathion (B1675926). When resistant plants are pre-treated with malathion, their ability to metabolize 2,4-D is inhibited, and they become susceptible to the herbicide. This synergistic effect has been demonstrated in multiple 2,4-D resistant species, providing strong evidence for P450-mediated metabolism. mdpi.comresearchgate.net Research in Papaver rhoeas has not only confirmed P450-based metabolism of 2,4-D but also suggested that the same P450 enzymes may confer cross-resistance to herbicides from different chemical classes, such as ALS inhibitors. researchgate.net

Following Phase I modification by enzymes like P450s, the herbicide metabolite enters Phase II of detoxification, which involves conjugation. Glutathione S-transferases (GSTs) are key enzymes in this phase. cambridge.org GSTs catalyze the conjugation of the herbicide (or its metabolite) with the tripeptide glutathione. researchgate.net This reaction increases the water solubility of the compound and tags it for transport and sequestration into the vacuole, effectively neutralizing its phytotoxic activity. oup.com

While the role of P450s in 2,4-D resistance is more extensively documented, GSTs are a known component of the general herbicide detoxification pathway in plants. cambridge.org The phi and tau classes of GSTs are particularly abundant in plants and are directly involved in detoxifying various xenobiotics, including herbicides. cambridge.org For instance, a 2,4-D-inducible GST has been identified in soybean, indicating that plants can ramp up the production of these enzymes in response to herbicide exposure. cambridge.org In grass weeds like black-grass (Alopecurus myosuroides), increased GST activity is strongly linked to multiple-herbicide resistance. nih.govmdpi.com Although direct causation of 2,4-D resistance by a specific GST in a weed biotype is an area of ongoing research, their role in the conjugation step of the metabolic detoxification pathway is fundamentally important. cambridge.orgresearchgate.net

Altered Herbicide Translocation and Sequestration

A key factor in the efficacy of a systemic herbicide like 2,4-D is its ability to move from the point of application, typically the leaves, to its sites of action in meristematic tissues. Some resistant weed biotypes have evolved mechanisms that hinder this movement, effectively reducing the concentration of the herbicide at the target sites.

Reduced absorption of 2,4-D through the leaf cuticle is generally considered a minor contributor to resistance in most weed species. mdpi.com However, impaired translocation, the subsequent movement of the herbicide throughout the plant, is a more significant mechanism. nih.govnih.gov In several 2,4-D resistant dicotyledonous weeds, a marked reduction in the long-distance transport of the herbicide from the treated leaves to other parts of the plant has been observed. mdpi.comasacim.org.ar

Studies using radiolabeled 14C-2,4-D have demonstrated that in resistant plants, the herbicide tends to remain localized within the treated leaves, whereas in susceptible plants, it is efficiently translocated via the phloem to areas of active growth. nih.govnih.gov This impaired transport effectively lowers the herbicide dose at the target sites, allowing the plant to survive. nih.gov For instance, research on wild radish (Raphanus raphanistrum) identified that resistance was due to an inability to translocate 2,4-D out of the treated leaf, a phenotype that could be mimicked in susceptible plants by applying auxin transport inhibitors. nih.govoup.com This suggests that alterations in auxin transporter proteins, such as ATP-binding cassette (ABC) transporters of the B subclass (ABCBs), may be responsible for this reduced translocation. nih.govoup.com

The following table summarizes findings on reduced 2,4-D translocation in various resistant weed species.

| Weed Species | Key Finding | Reference |

| Papaver rhoeas (Corn Poppy) | Resistant plants translocated less 14C-2,4-D than susceptible plants, leading to lower ethylene production and greater survival. | nih.gov |

| Hirschfeldia incana (Shortpod Mustard) | Reduced translocation was the sole identified mechanism of 2,4-D resistance. | mdpi.comresearchgate.net |

| Amaranthus hybridus (Smooth Pigweed) | Showed both reduced translocation and enhanced metabolism as resistance mechanisms. | mdpi.comresearchgate.net |

| Parthenium hysterophorus (Parthenium Weed) | Exhibited both reduced translocation and enhanced metabolism. | mdpi.comresearchgate.net |

| Raphanus raphanistrum (Wild Radish) | Resistance was identified as an inability to translocate 2,4-D out of the treated leaf, likely due to altered activity of a plasma membrane ABCB-type auxin transporter. | nih.govoup.com |

| Sisymbrium orientale (Indian Hedge Mustard) | Lack of 2,4-D translocation was the likely mechanism of resistance. | mdpi.com |

Beyond restricting long-distance transport, some resistant plants can compartmentalize the herbicide within the cell, a process known as sequestration. pesticidestewardship.org This mechanism involves moving the herbicide away from metabolically active regions of the cytoplasm and into compartments where it can no longer interact with its target sites. The primary organelle for this sequestration is the vacuole. nih.govnih.govresearchgate.net

Modifications in Auxin Perception and Signaling Components

The herbicidal action of 2,4-D is initiated by its binding to auxin receptors, which triggers a cascade of downstream signaling events that ultimately lead to uncontrolled growth and plant death. nih.gov Resistance can therefore arise from modifications in the components of this perception and signaling pathway. The primary auxin receptors are a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and the Auxin Signaling F-BOX (AFB) proteins. nih.govnih.gov

These receptors are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. nih.gov In the presence of auxin (or a synthetic auxin like 2,4-D), the TIR1/AFB receptor binds to both the auxin and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. pnas.orgnih.gov This binding event targets the Aux/IAA protein for degradation by the 26S proteasome, which in turn releases Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes. msstate.edufrontiersin.org Mutations in either the TIR1/AFB receptors or the Aux/IAA co-receptors can disrupt this process and confer resistance.

While mutations in the auxin binding sites of TIR1/AFB proteins could theoretically confer resistance, such mutations might also negatively impact the plant's ability to respond to natural auxin, potentially leading to fitness costs. scielo.br However, resistance-conferring mutations have been identified in specific AFB proteins. For example, mutations in AFB5 in Arabidopsis thaliana were found to confer resistance to picolinate (B1231196) auxins, but not to 2,4-D, highlighting the chemical specificity of these receptors. nih.gov The Arabidopsis tir1 mutant, on the other hand, does show resistance to 2,4-D. nih.gov

Genetic and Genomic Analyses of Resistance Development

Investigating the genetic and genomic basis of 2,4-D resistance provides deeper insights into the specific genes and mutations responsible for the observed resistance phenotypes. Techniques such as transcriptome analysis and gene sequencing are powerful tools for identifying the molecular changes that have occurred in resistant weed populations.

Transcriptome analysis, often performed using RNA sequencing (RNA-seq), allows for a comparison of gene expression levels between resistant and susceptible plants. This can reveal which genes are up- or down-regulated in response to herbicide treatment and may be involved in the resistance mechanism. msstate.edunih.gov

In a study on a 2,4-D-tolerant cotton chromosome substitution line (CS-B15sh), RNA-seq revealed the differential expression of several genes in the auxin-response pathway, including ubiquitin E3 ligase, PB1|AUX/IAA proteins, and ARF transcription factors, which were upregulated to a lesser extent in the tolerant line compared to the susceptible parent. frontiersin.org This suggests that the tolerant line has a dampened response to the herbicide at the transcriptional level. frontiersin.org The study also identified the upregulation of genes associated with herbicide metabolism, such as cytochrome P450 and glutathione S-transferase, in the tolerant line. frontiersin.org

Comparative gene expression studies in red clover (Trifolium pratense) with differential tolerance to 2,4-D also showed that the tolerant population had a less pronounced transcriptional response to the herbicide. mdpi.com Such analyses help to identify candidate genes that may be involved in non-target-site resistance mechanisms. nih.gov

Direct sequencing of candidate genes identified through physiological and transcriptomic studies can pinpoint the exact mutations that confer resistance. Target-site resistance often arises from single nucleotide polymorphisms (SNPs) or other mutations in the gene encoding the herbicide's target protein. nih.gov

A significant breakthrough in understanding 2,4-D resistance came from the identification of a mutation in an Aux/IAA gene in resistant Sisymbrium orientale. pnas.orgnih.gov Researchers discovered an in-frame 27-nucleotide deletion in the SoIAA2 gene, which removed nine amino acids from the degron tail of the Aux/IAA co-receptor protein. nih.gov This deletion reduces the binding affinity of the co-receptor to the TIR1/AFB receptor in the presence of synthetic auxins, thereby stabilizing the repressor protein and preventing the activation of auxin-responsive genes. pnas.orgnih.gov This represents a novel target-site resistance mechanism for synthetic auxin herbicides. nih.gov

Genomic scans can also be used to identify regions of the genome associated with resistance. In red clover, genome-wide analysis identified 50 significant SNPs that were associated with 2,4-D resistance, providing a set of genetic markers for this trait. researchgate.net

The table below details identified genetic variations conferring resistance to synthetic auxins.

| Weed/Plant Species | Gene | Type of Mutation | Consequence | Herbicide(s) | Reference |

| Sisymbrium orientale (Indian Hedge Mustard) | SoIAA2 | 27-bp in-frame deletion | Reduced binding to TIR1/AFB, stabilization of the repressor protein | 2,4-D, Dicamba | pnas.orgnih.gov |

| Arabidopsis thaliana | TIR1 | Mutant allele | Reduced sensitivity to 2,4-D | 2,4-D | nih.gov |

| Arabidopsis thaliana | AFB5 | Mutant alleles | Resistance to picolinate auxins | Picloram (minimal cross-resistance to 2,4-D) | nih.gov |

Evolutionary Dynamics of Resistance in Weed Populations

The evolution of herbicide resistance in weed populations is a complex process governed by the interplay of genetic, ecological, and anthropogenic factors. The repeated and widespread use of 2,4-Dichlorophenoxyacetic acid (2,4-D) has imposed strong selection pressure, leading to the emergence and spread of resistant weed biotypes. nih.gov Understanding the evolutionary dynamics of this resistance is crucial for developing sustainable weed management strategies.

Influence of Selection Pressure

The intensity of selection is a primary driver of the evolution of herbicide resistance. ucanr.edu The introduction and widespread adoption of 2,4-D-tolerant cropping systems have dramatically increased the use of this herbicide, both in terms of acreage and the frequency of application in successive years. nih.govpnas.org This creates intense and consistent selection pressure, favoring the survival and reproduction of rare, naturally occurring resistant individuals within a weed population. nih.govpnas.orgresearchgate.net

Initially, the frequency of resistance alleles in a population is very low. However, with each application of 2,4-D, susceptible individuals are eliminated, while resistant individuals survive and produce offspring, gradually increasing the frequency of the resistance allele in the population. ucanr.edu Over several generations of repeated selection, the resistant biotype can become dominant. ucanr.edu Historically, the use of 2,4-D was often restricted to specific crops like cereals, but its expanded use in major row crops has amplified the selection pressure significantly. nih.govresearchgate.net As of 2014, 16 weed species were known to be resistant to 2,4-D specifically, and globally, 28 species have evolved resistance to the synthetic auxin class of herbicides. nih.gov

Table 1: Factors Influencing Selection Pressure for 2,4-D Resistance

| Factor | Description | Impact on Resistance Evolution |

| Herbicide Use Pattern | Frequency, timing, and area of 2,4-D application. | High frequency and widespread use in 2,4-D-tolerant crops create continuous and intense selection pressure, accelerating resistance. nih.govpnas.orgresearchgate.net |

| Herbicide Efficacy | The effectiveness of the herbicide in controlling susceptible individuals. | Highly effective herbicides impose stronger selection, as only highly resistant individuals are likely to survive. |

| Initial Allele Frequency | The natural occurrence of resistance-conferring alleles in the weed population before selection. | Even if initially rare, consistent selection will rapidly increase the frequency of these alleles. |

| Genetic Basis of Resistance | The number of genes involved (monogenic vs. polygenic) and their dominance. | Resistance conferred by a single dominant allele can develop and spread more rapidly. nih.gov |

Role of Gene Flow and Genetic Drift

Gene flow, the transfer of genetic material from one population to another, plays a critical role in the spatial spread of resistance alleles. For weeds, this primarily occurs through the dispersal of pollen and seeds. nih.gov Once a resistance allele has been selected in one location, it can be introduced to other fields, even those with a different history of herbicide application. The movement of contaminated farm equipment and agricultural commodities can also contribute to seed-mediated gene flow.

Recent population genomic studies on other herbicides have shown that both multiple independent origins of resistance mutations and long-distance dispersal contribute to the spread of resistance. elifesciences.org This creates a scenario where a landscape becomes a network of interconnected populations, facilitating the rapid dissemination of resistant haplotypes. elifesciences.org

Genetic drift, which refers to random fluctuations in allele frequencies from one generation to the next, can also play a role, particularly in small or newly established weed populations. While selection is the primary directional force, genetic drift can lead to the loss or fixation of resistance alleles by chance, especially when the population size is small after a control event.

Fitness Costs and Pleiotropic Effects

The evolution of resistance is also influenced by the "fitness cost" associated with the resistance allele. mdpi.com A fitness cost is a disadvantage experienced by resistant individuals compared to their susceptible counterparts in an environment free of the herbicide. nih.gov This cost arises because the mutation conferring resistance may have negative (pleiotropic) effects on other essential physiological processes, such as growth, competitive ability, or seed production. mdpi.com

The presence and magnitude of fitness costs are not universal and depend on the specific resistance mechanism, the genetic background of the plant, and environmental conditions. mdpi.comcambridge.org

Evidence of Fitness Costs: For some herbicides, clear fitness costs have been identified. For example, triazine-resistant weeds with a specific mutation in the psbA gene often show reduced photosynthetic efficiency. cambridge.org

Variable or Absent Fitness Costs: In other cases, including for some synthetic auxins, fitness costs may be low or undetectable. cambridge.org The expression of a fitness cost can vary between different genetic backgrounds within the same weed species. cambridge.org Some studies have even observed improved fitness in resistant weeds in the absence of herbicides. researchgate.net

The initial hypothesis that the essential and complex nature of auxin pathways in plants would make resistance evolution less likely due to high fitness costs has been challenged by the increasing number of 2,4-D resistant species. nih.govpnas.org The lack of a significant fitness penalty allows the resistance allele to persist in the population even during periods when 2,4-D is not used, making it more difficult to manage.

Table 2: Research Findings on Fitness Costs in Herbicide-Resistant Weeds

| Weed Species | Herbicide(s) | Fitness Cost Finding | Reference |

| Arabidopsis thaliana (Mouse-ear cress) | 2,4-D | Fitness costs associated with the axr1-3 resistance allele varied significantly depending on the plant's genetic background. | cambridge.org |

| Amaranthus palmeri (Palmer amaranth) | Glyphosate (B1671968) | No resistance costs were detected in some studies. | cambridge.org |

| Digitaria sanguinalis & Leptochloa chinensis | Various | Significant fitness costs were observed in resistant biotypes. | researchgate.net |

| Alopecurus japonicas & Eleusine indica | Various | No fitness costs were observed in resistant biotypes. | researchgate.net |

Impact of Agricultural Practices

Modern agricultural practices are a dominant factor in the evolutionary dynamics of herbicide resistance. The shift towards simplified cropping systems with heavy reliance on a single herbicide or herbicides with the same mode of action creates an ideal environment for the selection of resistant weeds. ucanr.edu

Key practices influencing 2,4-D resistance evolution include:

Over-reliance on Herbicides: The repeated use of 2,4-D without incorporating other weed control methods places continuous selection pressure on weed populations. ucanr.eduresearchgate.net

Lack of Crop and Herbicide Rotation: Rotating crops and herbicides with different modes of action disrupts the selection process, as a weed resistant to one herbicide may be susceptible to another. ucanr.edu The failure to use multiple and diverse sites of action (SOAs) increases selection pressure and can lead to shifts in the weed community. cambridge.org

Monocultures: Planting the same crop, such as 2,4-D-resistant soybeans, year after year encourages the buildup of weed species adapted to that system and the associated herbicide program. cambridge.org

Insufficient Use of Residual Herbicides: Herbicide strategies that lack effective soil-residual herbicides may allow for more weed escapes, increasing the population size from which resistant individuals can be selected. cambridge.org

Conversely, implementing integrated weed management (IWM) strategies can mitigate the evolution of resistance. Combining chemical control with cultural practices (e.g., crop rotation, cover crops, tillage) and mechanical methods reduces the selection pressure imposed by any single tactic. nih.gov The judicious use of 2,4-D in combination with other effective herbicides is recommended to prolong the utility of all chemistries.

Ecotoxicological Interactions and Wider Ecological Impact on Non Target Biota and Ecosystem Processes

Ecological Impacts on Non-Target Organisms (beyond direct toxicity)

Beyond acute toxicity, exposure to 2,4-D can elicit a range of physiological and morphological responses in non-target organisms, trigger stress response pathways, and affect the fundamental processes of growth and productivity in non-target plants.